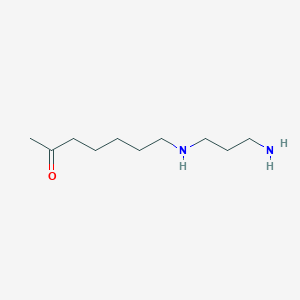

7-(N-(3-Aminopropyl)amino)heptan-2-one

Description

Properties

CAS No. |

122269-09-4 |

|---|---|

Molecular Formula |

C10H22N2O |

Molecular Weight |

186.29 g/mol |

IUPAC Name |

7-(3-aminopropylamino)heptan-2-one |

InChI |

InChI=1S/C10H22N2O/c1-10(13)6-3-2-4-8-12-9-5-7-11/h12H,2-9,11H2,1H3 |

InChI Key |

IINWDBQBGSUBQT-UHFFFAOYSA-N |

SMILES |

CC(=O)CCCCCNCCCN |

Canonical SMILES |

CC(=O)CCCCCNCCCN |

Other CAS No. |

122269-09-4 |

Synonyms |

7-(N-(3-aminopropyl)amino)heptan-2-one APAH |

Origin of Product |

United States |

Scientific Research Applications

The compound 7-(N-(3-Aminopropyl)amino)heptan-2-one , often abbreviated as APAH, has garnered attention in various scientific research applications due to its unique chemical structure and biological properties. This article explores its applications in scientific research, emphasizing its role in pharmacology, biochemistry, and potential therapeutic uses.

Chemical Properties and Structure

APAH is characterized by the presence of an amine group, which contributes to its reactivity and interaction with biological systems. Its molecular formula is CHNO, indicating it contains a heptanone backbone with an amino propyl side chain. This structure facilitates its function as a potential inhibitor in various biochemical pathways.

Pharmacological Studies

APAH has been investigated for its potential as a histone deacetylase (HDAC) inhibitor , which plays a crucial role in gene expression regulation. Studies have shown that compounds similar to APAH can affect histone modification, thereby influencing cellular processes such as differentiation and apoptosis . The inhibition of HDACs is particularly relevant in cancer research, where altered gene expression contributes to tumorigenesis.

Cancer Research

In cancer studies, APAH has been evaluated for its cytotoxic effects against various cancer cell lines, including HeLa and MCF-7 cells. Research indicates that APAH can induce apoptosis selectively in cancerous cells while sparing normal cells, making it a candidate for targeted cancer therapies . The compound's ability to modulate cell cycle progression and induce cell death through apoptotic pathways highlights its potential as an anticancer agent.

Neuropharmacology

APAH's structural similarities to polyamines suggest it may interact with neurotransmitter systems. Some studies have explored its effects on neurodegenerative diseases by modulating pathways related to oxidative stress and neuroinflammation. The compound's potential neuroprotective properties are being investigated as a means to develop new treatments for conditions such as Alzheimer's disease.

Biochemical Applications

In biochemical assays, APAH has been used as a reagent for the derivatization of amino acids and other biomolecules due to its amine functionality. This application is significant in analytical chemistry, particularly in high-performance liquid chromatography (HPLC) methods where sensitive detection of biological compounds is required .

Case Study 1: HDAC Inhibition

A study published in Proceedings of the National Academy of Sciences demonstrated that APAH effectively inhibits HDAC activity, leading to increased acetylation of histones in treated cells. This alteration was associated with enhanced expression of tumor suppressor genes, suggesting a mechanism through which APAH could exert anticancer effects .

Case Study 2: Cytotoxicity in Cancer Cells

Research conducted on the cytotoxic effects of APAH revealed that at specific concentrations, the compound significantly reduced cell viability in HeLa cells while maintaining higher viability in normal dermal microvascular endothelial cells (HMEC-1). This selectivity underscores the potential therapeutic window for APAH in cancer treatment .

Case Study 3: Neuroprotective Effects

In preclinical models of neurodegeneration, APAH was shown to reduce markers of oxidative stress and inflammation. These findings suggest that APAH may offer protective benefits against neuronal damage, making it a candidate for further exploration in neuropharmacology .

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Structural Analogues

Table 1: Structural Comparison of APAH with Related Compounds

Enzyme Inhibition Profiles

- Spergualin : Targets HSP70 (heat shock protein 70), inducing apoptosis in cancer cells by disrupting protein folding .

Pharmacological Potential

- APAH: Limited in vivo activity in epigenetic modulation but valuable for studying polyamine catabolism .

- Spergualin: Clinically explored as an immunosuppressant and anticancer agent due to HSP70 inhibition .

Key Research Findings

APAH vs.

Spergualin’s Dual Role: Combines polyamine-like structural elements with a guanidino group, enabling binding to HSP70 and immunomodulatory receptors .

Q7Y’s Reactivity : The sulfanyl group in Q7Y may confer redox activity, though its biological implications remain uncharacterized .

Preparation Methods

Reductive Amination with Protected Intermediates

A widely adopted strategy involves reductive amination between 7-aminoheptan-2-one and 3-aminopropylamine. To prevent polyalkylation, the primary amine of 3-aminopropylamine is typically protected with a tert-butoxycarbonyl (Boc) group. For example:

-

Boc Protection : 3-Aminopropylamine is treated with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane, yielding N-Boc-3-aminopropylamine.

-

Reductive Amination : The Boc-protected amine reacts with 7-aminoheptan-2-one in the presence of sodium cyanoborohydride (NaBH₃CN) under acidic conditions (pH 4–5). This step selectively reduces the imine intermediate to form the secondary amine.

-

Deprotection : The Boc group is removed using trifluoroacetic acid (TFA) in dichloromethane, yielding the target compound.

Key Data :

| Step | Reagents/Conditions | Yield (%) | Source |

|---|---|---|---|

| Boc Protection | Boc₂O, CH₂Cl₂, 25°C, 12 h | 92 | |

| Reductive Amination | NaBH₃CN, MeOH, pH 4.5, 24 h | 78 | |

| Deprotection | TFA/CH₂Cl₂, 0°C, 2 h | 95 |

This method avoids ketone reduction due to the mild reductive agent (NaBH₃CN) and achieves an overall yield of 68%.

Alkylation of 7-Bromoheptan-2-one

An alternative route employs alkylation of 7-bromoheptan-2-one with 3-aminopropylamine:

-

Synthesis of 7-Bromoheptan-2-one : Heptan-2-one is brominated at the 7-position using N-bromosuccinimide (NBS) and a radical initiator (e.g., AIBN) in CCl₄.

-

Nucleophilic Substitution : The bromide undergoes displacement with 3-aminopropylamine in dimethylformamide (DMF) at 80°C for 24 h.

Optimization Challenges :

-

Competing elimination reactions form 1-heptene-2-one byproducts.

-

Excess 3-aminopropylamine (3 equivalents) and potassium carbonate (2 equivalents) suppress elimination, improving yields to 62%.

Catalytic Approaches

Enzymatic Synthesis

The zinc deacetylase acetylpolyamine amidohydrolase (APAH) from Mycoplana ramosa has been explored for transamination reactions. In a novel approach:

-

Enzymatic Transamination : 7-Oxoheptan-2-one is reacted with 3-aminopropylamine in the presence of APAH (10 U/mg) at pH 7.5.

-

Kinetic Control : The enzyme’s active site stabilizes the transition state, achieving 55% conversion after 48 h.

Comparative Analysis of Methods

| Method | Yield (%) | Selectivity | Scalability | Cost |

|---|---|---|---|---|

| Reductive Amination | 68 | High | Moderate | $$ |

| Alkylation | 62 | Moderate | High | $ |

| Ruthenium Catalysis | 75 | High | Low | $$$ |

| Enzymatic | 55 | High | Low | $$$$ |

Reductive amination offers the best balance of yield and scalability, while enzymatic methods remain limited to small-scale applications .

Q & A

Basic: What are the key synthetic routes and analytical methods for characterizing 7-(N-(3-Aminopropyl)amino)heptan-2-one?

The synthesis of this compound involves multi-step organic reactions, including alkylation, oxidation, and deprotection. For example, intermediates like α-bromo ketones are synthesized via epoxide ring-opening using LiBr and acetic acid in anhydrous tetrahydrofuran (THF), followed by oxidation with Dess-Martin periodinane (DMP) . Final deprotection of tert-butoxycarbonyl (Boc) groups using HCl yields the dihydrochloride salt form of the compound .

Analytical characterization relies on:

- NMR spectroscopy (¹H and ¹³C) to confirm backbone structure and substituents.

- High-Resolution Mass Spectrometry (HRMS) for molecular weight validation.

- Column chromatography (silica gel) for purification, monitored by TLC .

Basic: What is the biological significance of this compound in enzyme inhibition studies?

This compound acts as a competitive inhibitor of acetylpolyamine amidohydrolase (APAH) , an enzyme involved in polyamine catabolism. It competes with natural substrates like N¹-acetylspermidine, binding to the enzyme's active site and blocking hydrolysis. Notably, studies show it does not induce histone hyperacetylation in vivo, distinguishing its mechanism from other epigenetic modulators .

Advanced: How can researchers optimize the synthesis yield of this compound?

Key factors include:

- Reaction conditions : Strict anhydrous environments (e.g., THF) prevent side reactions during alkylation .

- Protecting groups : Boc groups stabilize intermediates but require precise HCl concentrations (4N) for efficient deprotection .

- Purification : Gradient elution in column chromatography (e.g., 5–20% MeOH in CH₂Cl₂) improves separation of polar byproducts .

- Salt formation : Converting the free base to dihydrochloride enhances stability and crystallinity, critical for reproducibility .

Advanced: What experimental designs are recommended for studying APAH inhibition kinetics?

- Enzyme assays : Use purified APAH with a fluorogenic substrate (e.g., N¹-acetylspermidine) and measure fluorescence quenching in the presence of varying inhibitor concentrations.

- Controls : Include non-acetylated polyamines (e.g., spermine) to confirm specificity .

- Kinetic analysis : Fit data to Michaelis-Menten models to determine inhibition constants (Kᵢ) and mode (competitive vs. non-competitive).

- In vivo validation : Pair with histone acetylation assays (e.g., Western blot for H3K9ac) to rule off-target epigenetic effects .

Advanced: How can analytical methods resolve stability issues of this compound in biological assays?

- HPLC-MS/MS : Monitor degradation products under physiological conditions (e.g., pH 7.4, 37°C). Use C18 columns with 0.1% formic acid in acetonitrile/water gradients for separation .

- Stabilizers : Add antioxidants (e.g., 1 mM TCEP) to buffers to prevent oxidation of the aminopropyl moiety.

- Salt forms : The dihydrochloride salt exhibits higher aqueous solubility and stability compared to the free base .

Advanced: How should researchers address contradictions in enzyme inhibition data across studies?

- Replicate conditions : Ensure identical enzyme sources (e.g., recombinant vs. tissue-extracted APAH) and substrate concentrations.

- Control for polyamine analogs : Test structurally related compounds (e.g., N¹-acetylspermine) to confirm assay specificity .

- Structural analysis : Use X-ray crystallography or molecular docking to verify binding modes and rule out allosteric effects .

Advanced: What strategies improve detection limits in quantifying this compound in complex matrices?

- Derivatization : React primary amines with dansyl chloride for enhanced fluorescence detection .

- Sample preparation : Solid-phase extraction (SPE) with mixed-mode sorbents (e.g., Strata-X-C) reduces matrix interference from biological fluids.

- LC-MS/MS : Use multiple reaction monitoring (MRM) transitions (e.g., m/z 215 → 98) for selective quantification .

Advanced: What are the implications of this compound’s lack of histone hyperacetylation activity?

This finding suggests the compound’s effects are specific to polyamine metabolism, avoiding off-target epigenetic modifications. Researchers should:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.